(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13645551
InChI: InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m1/s1
SMILES: CC1COCCN1C2=NC(=NC(=C2)CI)Cl
Molecular Formula: C10H13ClIN3O
Molecular Weight: 353.59 g/mol

(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine

CAS No.:

Cat. No.: VC13645551

Molecular Formula: C10H13ClIN3O

Molecular Weight: 353.59 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine -

Specification

Molecular Formula C10H13ClIN3O
Molecular Weight 353.59 g/mol
IUPAC Name (3R)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
Standard InChI InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m1/s1
Standard InChI Key XCOOZBOFPOZBFU-SSDOTTSWSA-N
Isomeric SMILES C[C@@H]1COCCN1C2=NC(=NC(=C2)CI)Cl
SMILES CC1COCCN1C2=NC(=NC(=C2)CI)Cl
Canonical SMILES CC1COCCN1C2=NC(=NC(=C2)CI)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) at positions 1 and 3, substituted at the 2-position with a chlorine atom and at the 6-position with an iodomethyl group. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) is attached at the 4-position of the pyrimidine ring, with a methyl group at the 3-position of the morpholine ring . This arrangement creates a rigid, planar core with polarizable halogen atoms, influencing its reactivity and solubility.

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight353.59 g/mol
Density1.7±0.1g/cm31.7 \pm 0.1 \, \text{g/cm}^3
Boiling Point487.8 \pm 45.0 \, ^\circ\text{C}
Flash Point248.8 \pm 28.7 \, ^\circ\text{C}
LogP (Partition Coefficient)0.93
Vapor Pressure0.0±1.2mmHg0.0 \pm 1.2 \, \text{mmHg} at 25°C

The low vapor pressure and moderate LogP value indicate limited volatility and partial hydrophobicity, suggesting suitability for solid-phase synthesis . The iodine atom’s polarizability enhances its utility in radiopharmaceutical labeling or Suzuki-Miyaura cross-coupling reactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis of (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine typically involves multi-step protocols:

  • Pyrimidine Core Formation: Condensation of guanidine derivatives with β-keto esters or malononitrile yields the pyrimidine ring .

  • Halogenation: Chlorination at the 2-position using POCl₃ or PCl₅, followed by iodomethylation at the 6-position via nucleophilic substitution with methyl iodide under basic conditions.

  • Morpholine Attachment: The morpholine ring is introduced through a nucleophilic aromatic substitution (SNAr) reaction, where the nitrogen of morpholine displaces a leaving group (e.g., chloride) on the pyrimidine ring.

  • Stereochemical Control: Asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation or enzymatic resolution, ensure the (R)-configuration at the morpholine’s 3-position.

Optimization Challenges

Key challenges include avoiding racemization during iodomethylation and ensuring regioselectivity in halogenation. The use of bulky bases (e.g., DIPEA) and low temperatures (-20°C) minimizes side reactions.

Research Applications

Drug Discovery

The compound’s halogenated structure makes it a candidate for PROTACs (Proteolysis-Targeting Chimeras), where its iodine atom could link to E3 ubiquitin ligase ligands.

Radiopharmaceuticals

The iodine-127 isotope allows for stable labeling, while substituting it with iodine-124 or iodine-131 enables positron emission tomography (PET) or targeted radiotherapy.

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